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2,3-Diazabicyclo[2.2.2]oct-2-ene

Cat. No.: B1208817
CAS No.: 3310-62-1
M. Wt: 110.16 g/mol
InChI Key: JOHCCHGNXMXHPU-UHFFFAOYSA-N
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Description

Historical Overview of Diazene (B1210634) Chemistry Research

The study of diazenes, compounds containing an N=N double bond, has a rich history. wikipedia.org Also known as diimides, these compounds exist as cis (Z) and trans (E) isomers. wikipedia.org The trans isomer is generally more stable, but the cis isomer is the reactive species in additions to unsaturated substrates. wikipedia.org A significant breakthrough in diazene chemistry was the development of methods for their in-situ generation, as they are often unstable. wikipedia.org Thermal decomposition of reagents like 2,4,6-triisopropylbenzenesulfonylhydrazide became a common method for producing diazene for synthetic applications. wikipedia.org The chemistry of diazenes is characterized by their propensity to undergo decomposition, often leading to the formation of hydrazine (B178648) and nitrogen gas. wikipedia.org This reactivity has been harnessed in organic synthesis for reactions such as the reduction of alkenes.

Significance of the Bicyclo[2.2.2]octane Framework in Azoalkane Studies

The rigid bicyclo[2.2.2]octane skeleton is of particular importance in the study of azoalkanes. Incorporating the azo group into this framework leads to what are termed "reluctant" azoalkanes. researchgate.net These molecules exhibit low quantum efficiency for the photochemical loss of nitrogen. researchgate.net The rigid structure imposes significant strain on the transition states for decomposition, providing a unique platform to study the fundamental steps of nitrogen extrusion and the behavior of the resulting diradical species. The well-defined stereochemistry of the bicyclic system allows for detailed analysis of the stereochemical outcomes of reactions, providing crucial insights into reaction mechanisms.

Scope and Research Trajectories of 2,3-Diazabicyclo[2.2.2]oct-2-ene

Research on this compound (DBO) has followed several key trajectories. A primary focus has been its use as a clean photochemical and thermal source of the 1,4-cyclohexanediyl diradical. The decomposition of DBO allows for the study of this fundamental diradical intermediate, shedding light on its conformational dynamics and reactivity. rsc.org The photophysical properties of DBO itself are also a subject of intense investigation, particularly its unusually long fluorescence lifetime. researchgate.netacs.org Furthermore, DBO has been employed as a probe in various chemical systems, for instance, to assess the hydrogen-donor ability of antioxidants. nih.gov The synthesis of novel DBO derivatives with substituents at the bridgehead positions has also expanded the scope of its applications, allowing for the fine-tuning of its photochemical and physical properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B1208817 2,3-Diazabicyclo[2.2.2]oct-2-ene CAS No. 3310-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3310-62-1

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C6H10N2/c1-2-6-4-3-5(1)7-8-6/h5-6H,1-4H2

InChI Key

JOHCCHGNXMXHPU-UHFFFAOYSA-N

SMILES

C1CC2CCC1N=N2

Canonical SMILES

C1CC2CCC1N=N2

Other CAS No.

3310-62-1

Synonyms

2,3-diazabicyclo(2.2.2)oct-2-ene

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 2,3-Diazabicyclo[2.2.2]oct-2-ene Skeleton

The construction of the fundamental bicyclic structure is a critical step in the synthesis of this compound. This is typically achieved through methods that form the six-membered rings and establish the bridgehead carbons.

A prevalent and effective method for constructing the this compound skeleton is through a Diels-Alder reaction, a type of [4+2] cycloaddition. This reaction involves a conjugated diene, which provides four of the carbon atoms for the six-membered ring, and a dienophile, which provides the remaining two atoms. In the context of synthesizing the precursor to this compound, a 1,3-cyclohexadiene (B119728) derivative can serve as the diene, and a dienophile containing the two nitrogen atoms, such as diethyl azodicarboxylate, is used. The initial cycloadduct is a saturated 2,3-diazabicyclo[2.2.2]octane derivative, which can then be converted to the target diazene (B1210634).

The versatility of the Diels-Alder approach allows for the synthesis of various substituted analogs by using appropriately substituted 1,3-cyclohexadienes. arkat-usa.org For instance, the reaction of 3-acylamino-2H-pyran-2-ones with alkenes can lead to the formation of 1-acylaminobicyclo[2.2.2]oct-2-enes after a sequence of cycloaddition and subsequent transformations. chim.it

Once the saturated 2,3-diazabicyclo[2.2.2]octane precursor is obtained, the crucial azo group (–N=N–) is introduced via an oxidation reaction. This step converts the hydrazine (B178648) (–NH–NH–) moiety of the precursor into the diazene.

A variety of oxidizing agents have been successfully employed for this transformation. Common reagents include:

Mercuric oxide (HgO)

Lead tetraacetate (Pb(OAc)₄)

Copper(II) chloride (CuCl₂)

Bromine in the presence of a base

Bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2) arkat-usa.org

The choice of oxidizing agent can depend on the specific substituents present on the bicyclic skeleton to avoid unwanted side reactions. For example, the DABCO-bromine complex has been shown to be an efficient reagent for the aromatization of 2-pyrazolines to pyrazoles, a similar transformation involving the formation of a nitrogen-nitrogen double bond. arkat-usa.org The oxidation of tertiary amines to amine N-oxides is another related transformation, for which reagents like hydrogen peroxide are commonly used. thieme-connect.de

The general reaction scheme for the synthesis of the parent this compound is depicted below:


Scheme 1: General Synthesis of this compound General Synthesis of this compoundA representative synthetic route starting from a 1,3-cyclohexadiene derivative and a diazeneophile, followed by hydrolysis and oxidation.


Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is of significant interest for tuning its chemical and physical properties. Substituents can be introduced at the bridgehead positions or by fusing additional rings onto the bicyclic framework.

The introduction of substituents at the bridgehead carbons (C1 and C4) allows for the systematic study of structure-property relationships. These analogs can be synthesized by employing substituted 1,3-cyclohexadienes in the initial Diels-Alder reaction. For example, the synthesis of bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes has been reported. arkat-usa.org The presence of substituents at the bridgehead can influence the photophysical properties of the resulting azoalkane. nih.gov For instance, the introduction of chloro or alkyl groups at the bridgehead positions has been shown to affect the fluorescence quenching of these compounds. nih.gov The photochemistry of bridgehead cyclopropyl-substituted derivatives has also been investigated. acs.org

Bridgehead Substituent Synthetic Precursor (Diene) Noteworthy Properties/Applications
Carboxylic AcidSubstituted 1,3-cyclohexadieneFluorescent properties, host-guest complexation arkat-usa.org
Chloro, Methyl, IsopropylSubstituted 1,3-cyclohexadieneAltered fluorescence quenching behavior nih.gov
CyclopropylSubstituted 1,3-cyclohexadieneStudied for radical and electron-transfer photochemistry acs.org

This table summarizes examples of bridgehead-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes and their precursors.

Ring-fused derivatives of this compound are polycyclic structures where an additional ring is annulated to the bicyclic framework. The synthesis of these complex molecules often involves the use of polycyclic dienes in the initial cycloaddition step. The Diels-Alder reaction remains a key tool for constructing these intricate architectures. arkat-usa.org For example, the cycloaddition of N-substituted-1,2-dihydropyridines with nitrosobenzene (B162901) can yield 3-phenyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-enes. cdnsciencepub.com The synthesis of fused bicyclo[2.2.2]octenes has been explored, with some derivatives serving as potential inhibitors for viral proteases. nih.gov In some cases, rearrangements of related bicyclic systems can also lead to the formation of the 2,3-diazabicyclo[2.2.2]octane skeleton. nih.govunirioja.es The photolysis of such compounds can lead to the elimination of nitrogen and the formation of various hydrocarbon products. thieme-connect.de

Fused Ring System Synthetic Strategy Reference
Oxadiazabicyclo[2.2.2]octeneCycloaddition of N-carbonyl-1,2-dihydropyridines with nitrosobenzene cdnsciencepub.com
Fused succinimide (B58015) derivativesDouble cycloaddition of 3-benzoylamino-2H-pyran-2-ones with maleic anhydride (B1165640) arkat-usa.org
Fused with succinic anhydride ringsReactions of 2H-pyran-2-one derivatives with maleic anhydride nih.gov

This table highlights synthetic strategies towards various ring-fused derivatives of the bicyclo[2.2.2]octene framework.

Mechanistic Investigations of Deazetization Reactions

Thermolysis of 2,3-Diazabicyclo[2.2.2]oct-2-ene and its Derivatives

The thermal decomposition of DBO and its substituted analogues provides a clean source of diradicals and has been pivotal in mechanistic studies of deazetization. The central debate revolves around whether the two C-N bonds break simultaneously or in a stepwise manner.

Concerted vs. Stepwise Mechanisms for Nitrogen Extrusion

The thermal deazetization of azoalkanes, including DBO, has been a long-standing topic of mechanistic inquiry, with the primary question being the timing of the C-N bond cleavages. sandiego.edu Two main pathways are considered: a concerted mechanism where both C-N bonds break simultaneously, and a stepwise mechanism involving the initial cleavage of one C-N bond to form a diazenyl diradical intermediate, which then loses N2. sandiego.edunih.gov

For the parent this compound, theoretical calculations suggest a preference for decomposition via diradical intermediates, indicating a stepwise process. sandiego.edu Computational studies have shown that in the absence of strongly directing substituents, concerted two-bond cleavage pathways to form diradical intermediates have a slight enthalpic advantage. However, the one-bond cleavage mechanism has a more favorable entropy of activation. sandiego.edunih.gov Consequently, at the typical decomposition temperatures of 400-500 K, both one-bond and two-bond cleavage pathways leading to diradicals can occur concurrently. sandiego.edunih.gov

In contrast, for the related but more strained 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH), theoretical calculations using high-level methods like CASPT2 indicate that a synchronous, concerted C-N cleavage is the lower energy pathway, being at least 7 kcal/mol more favorable than the stepwise alternative. acs.orgresearchgate.netfigshare.com This apparent contradiction with earlier experimental results favoring a stepwise mechanism for DBH has led to proposals of nonstatistical dynamic effects influencing the reaction outcome. acs.orgresearchgate.netfigshare.com

One-Bond, Two-Bond, and Three-Bond Cleavage Pathways

The mechanism of nitrogen extrusion from DBO derivatives can be categorized into one-bond, two-bond, and three-bond cleavage pathways. sandiego.edu The operative mechanism is highly dependent on the substitution pattern of the DBO skeleton. sandiego.edunih.gov

One-Bond Cleavage: This stepwise pathway begins with the scission of a single C-N bond to form a diazenyl diradical intermediate. sandiego.edu This intermediate then undergoes cleavage of the second C-N bond to release nitrogen. For the parent DBO, this pathway is entropically favored and competes with the two-bond cleavage mechanism at decomposition temperatures. sandiego.edunih.gov In derivatives with an endo-fused cyclopropane (B1198618) ring, sequential one-bond cleavage is the preferred route, as it allows for favorable orbital overlap with the Walsh orbitals of the cyclopropane ring. sandiego.edunih.gov

Two-Bond Cleavage: In this stepwise pathway, both C-N bonds break to form a 1,4-diradical intermediate, which then partitions to the final products. sandiego.edu For the unsubstituted DBO, this pathway has a slight enthalpic advantage over the one-bond mechanism. sandiego.edunih.gov

Three-Bond Cleavage: This is a concerted mechanism, often described as a [2+2+2] cycloreversion, where three bonds break simultaneously. sandiego.edu This pathway is favored in specific cases, such as DBO derivatives with an exo-fused cyclopropane ring where the Walsh σ-orbitals are properly aligned for a pericyclic reaction. sandiego.edunih.gov For the parent DBO, the three-bond cleavage pathway is calculated to be about 3 kcal/mol higher in energy than the diradical pathways. sandiego.edu

The selection between these pathways is a delicate balance of enthalpic and entropic factors, as well as stereoelectronic effects imposed by substituents. sandiego.edunih.gov

Formation and Reactivity of Diradical Intermediates in Thermal Processes

The thermal decomposition of this compound and many of its derivatives proceeds through the formation of diradical intermediates. sandiego.edu The nature of these intermediates is crucial in determining the final product distribution. The initial step in the most favored pathways for the parent DBO involves either a one-bond or a two-bond cleavage, both leading to the formation of diradical species. sandiego.edunih.gov

In the one-bond cleavage mechanism, a diazenyl diradical is formed first. sandiego.edu This is followed by the loss of dinitrogen to yield a 1,4-cyclohexanediyl diradical. In the two-bond cleavage pathway, the 1,4-cyclohexanediyl diradical is formed directly upon nitrogen extrusion. sandiego.edu

Once formed, the 1,4-cyclohexanediyl diradical is not a static species. It can undergo several reactions, including:

Ring Closure: The diradical can collapse to form a new carbon-carbon bond, leading to the formation of bicyclo[2.2.0]hexane.

Fragmentation: The diradical can undergo fragmentation to yield 1,5-hexadiene (B165246).

The competition between these pathways is influenced by the structure of the diradical and the reaction conditions. For some DBO derivatives, the formation of ring-closure products is a key diagnostic for a diradical process. sandiego.edu For instance, the thermal decomposition of protonated 1-aminomethyl-2,3-diazabicyclo[2.2.2]oct-2-ene (DBOA) complexed within a cucurbit d-nb.infouril host proceeds via a stepwise homolytic cleavage, highlighting the formation of a diradical intermediate even in a constrained environment. d-nb.info

Stereochemical Course of Thermal Deazetization

The stereochemistry of the products formed during the thermal deazetization of substituted DBO derivatives provides valuable insight into the reaction mechanism. A notable example, although from the related 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) system, is the well-documented preference for inversion of stereochemistry. acs.orgresearchgate.net For instance, the thermolysis of exo,exo-5,6-dideutero-DBH yields bicyclo[2.1.0]pentane with the deuterium (B1214612) atoms predominantly in the endo positions.

This stereochemical outcome is often explained by the concept of nonstatistical dynamics. acs.orgresearchgate.net In this model, after the initial C-N bond cleavage(s), the resulting diradical intermediate does not fully equilibrate with its surroundings before collapsing to the final product. The "recoil" from the departing nitrogen molecule can influence the conformational changes in the diradical, leading to a preferred stereochemical pathway. aip.org An alternative explanation involves the interconversion of pyramidal diradical intermediates, which close to form the ring product before they can planarize. aip.org While these specific examples often reference the DBH system, the principles of how diradical dynamics and conformational changes influence the stereochemical outcome are applicable to the diradical intermediates formed from DBO as well.

Influence of Substituent Effects on Thermal Decomposition Kinetics

Substituents on the this compound framework can significantly influence the kinetics and mechanism of thermal decomposition. sandiego.edu The activation parameters, particularly the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), vary substantially depending on the nature and position of the substituents. sandiego.edu

For instance, the introduction of fused rings can dramatically alter the decomposition pathway. An exo-fused cyclopropane ring lowers the activation enthalpy and leads to a more negative activation entropy, which is indicative of a concerted [2+2+2] cycloreversion mechanism. sandiego.edu In contrast, an endo-fused cyclopropane leads to a sequential one-bond cleavage mechanism. sandiego.edunih.gov Other derivatives that lack such strong directing groups exhibit relatively consistent activation enthalpies in the range of 38-46 kcal/mol and positive activation entropies, consistent with a diradical mechanism. sandiego.edu

A study on the related 2,3-diazabicyclo[2.2.1]hept-2-ene system further illustrates the profound impact of substituents. It was found that electron-withdrawing substituents at the C(7) position favor a stepwise nitrogen extrusion, whereas electron-donating substituents promote a concerted mechanism. nih.gov This effect was attributed to the electronic nature of the resulting cyclopentane-1,3-diyl diradical. nih.gov For example, the activation enthalpy for a 7,7-diethoxy-substituted derivative was found to be 13.1 kcal/mol higher than for a 7-silyl-substituted one, highlighting a dramatic electronic influence on the reaction kinetics. nih.gov These findings underscore the principle that substituent-induced electronic and stereoelectronic effects are critical in controlling the rate and mechanism of thermal deazetization.

Photolysis of this compound and its Derivatives

The photolysis of this compound (DBO) and its derivatives provides an alternative route to nitrogen extrusion, often proceeding through different excited-state intermediates and leading to different product ratios compared to thermolysis. Upon absorption of light, DBO is promoted to an electronically excited state, typically the first excited singlet state (S1). From this state, it can undergo several photophysical and photochemical processes.

One of the remarkable features of DBO is its unusually long fluorescence lifetime (up to 1 microsecond) and high fluorescence quantum yield for an azoalkane. researchgate.netacs.org This is attributed to significant barriers for both intersystem crossing to the triplet state and for C-N bond cleavage from the S1 state. researchgate.net

Theoretical studies suggest that from the S1 state, the molecule can decay via several pathways:

Fluorescence: Radiative decay back to the ground state (S0), which is a major pathway for DBO. researchgate.net

Intersystem Crossing (ISC): The S1 state can cross over to a triplet state (T1). This process is relatively inefficient for DBO. researchgate.net The T1 state is short-lived and decays rapidly to the ground state. researchgate.net

Photochemical Reaction: The primary photochemical step is the cleavage of one C-N bond to form a diazenyl diradical intermediate. researchgate.netrsc.orgrsc.org This is followed by conformational changes in the diradical and subsequent loss of N2 to form a 1,4-cyclohexanediyl biradical, which then yields the final products, bicyclo[2.2.0]hexane and 1,5-hexadiene. researchgate.netrsc.org

The product distribution in the photolysis of DBO is dependent on the spin state of the excited precursor. utah.edu Direct irradiation (singlet state) of DBO yields bicyclo[2.2.0]hexane and 1,5-hexadiene in roughly equal amounts. utah.edu In contrast, triplet-sensitized photolysis leads to a higher proportion of 1,5-hexadiene. utah.edu

The stereochemistry of the photolysis has also been investigated. Irradiation of a stereospecifically deuterium-labeled DBO derivative resulted in the formation of bicyclo[2.2.0]hexane with predominantly an inversion of configuration. rsc.orgrsc.org This stereochemical outcome is explained by a mechanism involving the initial cleavage of one C-N bond, followed by conformational changes in the resulting diazenyl and cyclohexanediyl biradicals before ring closure. rsc.orgrsc.org

Substituents can also influence the photochemistry. For example, a bridgehead carboxyl substituent on DBO leads to a higher photoreactivity and a shorter fluorescence lifetime compared to a methylcarboxyl substituent, which is attributed to the radical-stabilizing effect of the carboxyl group. researchgate.net

Table 1: Experimental Activation Parameters for the Thermal Deazetization of DBO and its Derivatives This is an interactive table. Click on the headers to sort the data.

Compound ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
This compound (DBO) 45.8 14.1
exo-fused cyclopropane DBO 14.2 -1.5
endo-fused cyclopropane DBO 38.5 6.2
exo-fused cyclobutane (B1203170) DBO 46.1 14.4
endo-fused cyclobutane DBO 40.1 5.8

Data sourced from theoretical and experimental studies. sandiego.edu

Table 2: Products from the Photolysis of this compound Derivatives This is an interactive table. Click on the headers to sort the data.

Derivative Irradiation Method Bicyclo[2.2.0]hexane Yield (%) 1,5-Hexadiene Yield (%)
Unsubstituted Direct 6-9 10-18
Unsubstituted Sensitized - -
Bridgehead-substituted Direct Variable Variable
Bridgehead-substituted Sensitized Variable Variable

Yields are approximate and can vary based on specific reaction conditions. thieme-connect.de

Singlet and Triplet Excited State Pathways in Photochemical Nitrogen Loss

The photochemical decomposition of DBO proceeds through both singlet and triplet excited states, with the initial spin state significantly influencing the reaction outcome. utah.edu Direct irradiation of DBO populates the first excited singlet state (S₁), which can then undergo several competing processes: fluorescence, intersystem crossing (ISC) to the triplet manifold (T₁), or cleavage of a C-N bond to form a diazenyl biradical. utah.eduacs.org Triplet-sensitized irradiation, on the other hand, directly populates the T₁ state. acs.org

Theoretical studies using CASPT2/CASSCF methods have elucidated the potential energy surfaces of the S₁ and low-lying triplet states (T₁, T₂, and T₃). acs.org A key finding is the existence of a twisted S₁ minimum, which helps to explain the broad emission band observed for DBO. acs.org The decay of the S₁ (n-π) intermediate to the T₁ (n-π) state is proposed to occur via a rather inefficient intersystem crossing to the T₂ (π-π*) state, followed by internal conversion to the T₁ state. acs.org The relatively high barriers for both intersystem crossing and C-N bond cleavage from the S₁ state account for the high fluorescence quantum yield and long lifetime of the singlet excited DBO. acs.org In contrast, the triplet state has a much shorter lifetime due to a rapid radiationless decay to the ground state. acs.org

Upon excitation, the reaction can proceed via the cleavage of one C-N bond, leading to the formation of diazenyl biradicals. researchgate.net These intermediates then lose nitrogen to form the ultimate photoproducts. researchgate.net The spin state of the excited species plays a crucial role in determining the product distribution. utah.edu

Role of Conical Intersections in Photochemical Deactivation

Conical intersections (CIs) are critical features on the potential energy surfaces that facilitate efficient non-radiative deactivation from an excited electronic state to the ground state. researchgate.net In the photochemistry of DBO, CIs play a pivotal role in the deactivation process. acs.orgresearchgate.net

Theoretical investigations have identified conical intersections along the reaction coordinate, particularly in processes like hydrogen abstraction, which can lead to fluorescence quenching. researchgate.net The presence of these funnels allows the molecule to rapidly transition from the excited state potential energy surface to the ground state surface, often within a single vibrational period. This efficient deactivation pathway competes with productive photochemistry, contributing to the generally low quantum yields of product formation observed for DBO. researchgate.net For instance, the fluorescence quenching of DBO by various compounds is often chemically unproductive, with quantum yields for photoproduct formation being less than 5%. researchgate.net This is attributed to the efficient deactivation back to the ground state reactants via conical intersections. researchgate.net

Characterization and Fate of Photochemically Generated Biradicals

The photochemical denitrogenation of DBO proceeds through the formation of biradical intermediates. sandiego.edursc.org Upon photoexcitation and subsequent cleavage of one C-N bond, a diazenyl biradical is formed. researchgate.netrsc.orgrsc.org This intermediate can then lose a molecule of nitrogen to generate a 1,4-cyclohexanediyl biradical. rsc.org

The fate of the 1,4-cyclohexanediyl biradical is dependent on its spin state. The triplet diyl primarily leads to the formation of 1,5-hexadiene (HD), while the singlet diyl produces bicyclo[2.2.0]hexane (BCH). acs.org The conformational dynamics of these biradicals are also crucial. For example, the inversion of stereochemistry observed in the formation of bicyclo[2.2.0]hexane has been explained by conformational changes within the diazenyl biradical intermediate. rsc.org

Recent studies employing machine-learning-assisted non-adiabatic molecular dynamics have provided further insights, suggesting that momentum and dynamic effects on the excited-state surface and during the surface hopping process play a significant role in determining the reaction selectivity. bohrium.comescholarship.org

Spin-State Dependence of Product Distributions in Photolysis

The distribution of products arising from the photolysis of this compound is strongly dependent on the electronic spin state of the reacting intermediate. utah.eduacs.org

Excitation MethodProduct Ratio (HD:BCH)Reference
Direct (Singlet)51:49 utah.edu
Triplet Sensitized70:30 utah.edu
Direct (in NaY zeolite with Xenon)75:25 acs.org
Direct (in Cs+-exchanged zeolite)75:25 acs.org

Direct irradiation, which populates the singlet excited state, leads to a nearly equal mixture of 1,5-hexadiene (HD) and bicyclo[2.2.0]hexane (BCH), with a reported ratio of 51:49. utah.edu In contrast, triplet-sensitized photolysis, which generates the triplet excited state, results in a product mixture where 1,5-hexadiene is the major product, with a ratio of 70:30 in favor of HD. utah.edu

This spin-state selectivity is attributed to the different decay pathways of the singlet and triplet 1,4-cyclohexanediyl biradical intermediates. The triplet biradical preferentially fragments to form the diene, while the singlet biradical can close to form the bicyclic product. acs.org The product distribution can be further influenced by external factors. For example, carrying out the direct photolysis in a NaY zeolite containing adsorbed xenon, a heavy atom that enhances intersystem crossing, leads to a product ratio of 75:25 in favor of the triplet-derived product, 1,5-hexadiene. acs.org A similar product ratio is observed when the photolysis is conducted in a zeolite where the Na+ cations have been exchanged for Cs+ ions, which are isoelectronic with xenon. acs.org

Stereochemical Aspects of Photochemical Denitrogenation

The stereochemistry of the photochemical denitrogenation of DBO and its derivatives has revealed unexpected and mechanistically significant outcomes. A key observation is the inversion of configuration during the formation of the bicyclo[2.2.0]hexane product. rsc.orgrsc.org

Irradiation of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene results in the formation of bicyclo[2.2.0]hexane where the deuterium atoms are predominantly in the exo positions, indicating an inversion of stereochemistry. rsc.orgrsc.org This inversion is explained by a mechanism involving the initial cleavage of a single C-N bond to form a diazenyl biradical. rsc.orgrsc.org Subsequent conformational changes within this biradical intermediate, prior to the loss of nitrogen and ring closure, are responsible for the observed stereochemical outcome. rsc.orgrsc.org

Computational studies on related systems, such as diazabicyclo[2.2.1]heptene, have further illuminated the origins of such stereoselectivity. acs.org These studies indicate that the primary photoproduct is an exo-axial conformer of the diazenyl diradical, which is located in a shallow region of the ground state potential energy surface, providing access to different reaction pathways. acs.org The production of the inverted product is suggested to occur via an impulsive population of a specific pathway, rather than through thermal equilibration of the initial diradical conformer. acs.org

Quantum Efficiency Studies in Photoreactions

The quantum efficiency of the photochemical reactions of this compound provides valuable information about the competition between radiative and non-radiative decay pathways.

PhotoprocessQuantum Yield (Φ)Reference
Total Reactive Quantum Yield (Direct Excitation)0.02 utah.edu
Fluorescence Quantum Yield0.39 utah.edu
Total Reactive Quantum Yield (Triplet Sensitization)0.014 utah.edu
DBO Disappearance (with 1,3-CHD)>0.02 lookchem.com

Triplet-sensitized photolysis also exhibits a low reactive quantum yield of 0.014. utah.edu In certain photoreactions, such as the interaction with hydrogen atom donors like 1,3-cyclohexadiene (B119728) (1,3-CHD), the quantum yield of DBO disappearance can be significantly higher than that observed for the unimolecular decomposition. lookchem.com This suggests that bimolecular quenching processes can provide more efficient pathways for reaction. lookchem.com However, in many fluorescence quenching scenarios, the process is largely unproductive chemically, with quantum yields for product formation often being less than 5%, due to efficient deactivation via conical intersections. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods have been pivotal in mapping the potential energy surfaces (PES) of DBO in its ground and excited states. Calculations, particularly using multireference methods like CASPT2/CASSCF, have provided detailed insights into the reaction pathways. researchgate.netacs.orgnih.gov

The singlet ground state (S₀) potential energy surface of DBO has been characterized to understand its thermal decomposition. Calculations indicate that the ground-state surface leads to the carbylazenyl (CPA) diradical with no energy barrier. utah.eduutah.edu The thermal decomposition of DBO shows a preference for pathways involving diradical intermediates over a concerted pericyclic three-bond cleavage, which requires significantly more energy. sandiego.edu The instability of the restricted B3LYP wave function for the pericyclic transition state further suggests that an unrestricted wave function, indicative of a diradical nature, provides a more accurate description. sandiego.edu

Table 1: Calculated Energetic Preference for DBO Thermal Decomposition Pathways sandiego.edu
Decomposition PathwayMechanism TypeRelative Energy RequirementComputational Finding
Diradical Intermediate FormationOne- or Two-Bond CleavageLowerPreferred pathway for the parent DBO.
Pericyclic CycloreversionThree-Bond Cleavage~3 kcal/mol higherConsidered inoperative; transition state wave function is unstable.

The photochemistry of DBO is governed by the intricate topographies of its excited-state potential energy surfaces. Upon photoexcitation, DBO populates the first excited singlet state (S₁), characterized by an n→π* transition. bohrium.com Computational studies have successfully explored the potential energy surfaces of the S₁ state and the low-lying triplet states (T₁, T₂, and T₃). researchgate.netacs.orgnih.gov

A significant discovery is the existence of a substantially twisted minimum on the S₁ potential energy surface, which successfully accounts for the broad, structureless fluorescence emission spectrum of DBO. researchgate.netacs.orgnih.gov The decay dynamics from the S₁ state are complex; the molecule can decay to the T₁ (n-π) state through a relatively inefficient intersystem crossing (ISC) to the T₂ (π-π) state, which is then followed by internal conversion to the T₁ state. researchgate.netacs.orgnih.gov The remarkably high fluorescence quantum yield and the unusually long lifetime of the singlet excited DBO are attributed to the presence of considerable energy barriers for both intersystem crossing and the cleavage of the carbon-nitrogen bonds. researchgate.netacs.orgnih.gov In contrast, the triplet state of DBO has a short lifetime due to a rapid radiationless decay back to the ground state. acs.orgnih.gov

Table 2: Photophysical Properties of Excited State DBO utah.edu
Excited StateExcitation TypeFluorescence LifetimeFluorescence Quantum Yield (Φf)Reactive Quantum Yield (Φr)Key PES Feature
Singlet (S₁)Direct (360 nm)434 ns0.390.02High barriers for ISC and C-N cleavage. researchgate.netacs.orgnih.gov
Triplet (T₁)Sensitized~25 nsNo phosphorescence0.014Fast radiationless decay to S₀. acs.orgnih.gov

The photodecomposition of DBO proceeds through several key transition states and intermediates. The mechanism involves the initial cleavage of one C-N bond, leading to the formation of a diazenyl biradical intermediate. rsc.orgrsc.org This step is followed by conformational changes within this biradical. Subsequent loss of N₂ generates a 1,4-cyclohexanediyl (CHD) biradical, which ultimately partitions between the final products, 1,5-hexadiene (B165246) and bicyclo[2.2.0]hexane. utah.edursc.org

CASPT2/CASSCF calculations have been instrumental in characterizing the transition states, intermediates, conical intersections, and singlet/triplet crossing points on the S₁ and low-lying triplet potential energy surfaces. researchgate.netacs.orgnih.gov For the singlet state reaction, after surmounting a C-N bond-breaking transition structure on the S₁ surface, the pathway leads downhill. bohrium.comresearchgate.net The 1,4-cyclohexanediyl diradical is a central intermediate on the ground state surface, with its conformation dictating the product outcome. utah.edubohrium.com The interconversion between different conformers of the CHD biradical occurs via a Cope rearrangement transition state. researchgate.net

Table 3: Key Intermediates and Transition States in DBO Photolysis
SpeciesRoleElectronic StateDescription
S₁-TSTransition StateS₁Corresponds to the initial C-N bond cleavage; features a 12.2 kcal/mol barrier. researchgate.net
Diazenyl BiradicalIntermediateS₁/T₁Formed after single C-N bond cleavage; undergoes conformational changes. rsc.orgrsc.org
1,4-Cyclohexanediyl (CHD) BiradicalIntermediateS₀/T₁Formed after N₂ loss; its conformation and dynamics determine the final product ratio. utah.edubohrium.comrsc.org
Conical Intersections/Surface CrossingsTransition RegionS₁/S₀, S₁/T₂, T₂/T₁Facilitate non-radiative decay and intersystem crossing between electronic states. researchgate.netacs.orgnih.gov

Molecular Dynamics Simulations

To capture the non-statistical dynamic effects that control the reaction's outcome, researchers have employed molecular dynamics simulations, moving beyond the static picture provided by potential energy surface analysis alone.

The deazetization of DBO is a prime example of a reaction where non-adiabatic effects are crucial. Machine-learning-assisted non-adiabatic molecular dynamics (ML-NAMD) simulations have been used to model the process. bohrium.comresearchgate.netnih.govx-mol.com These simulations show that the reaction proceeds through a dynamically concerted but asynchronous mechanism. researchgate.netresearchgate.net

The process begins with the breaking of one C-N bond on the S₁ excited-state surface. researchgate.net The system then evolves until it reaches a region where the S₁ and S₀ potential energy surfaces are close in energy, allowing for a "hop" or non-adiabatic transition to the ground state. bohrium.comresearchgate.net The second C-N bond breaks after this transition to the S₀ surface. researchgate.netresearchgate.net This detailed picture highlights that selectivity is controlled not just by the energetics of the potential energy surfaces but also by the dynamics of the surface crossing. nih.govescholarship.orgescholarship.org

Analysis of the large number of trajectories generated by NAMD simulations has provided profound insights into the origins of product selectivity. bohrium.comresearchgate.net A key finding is that the momentum of the atoms as the molecule returns to the ground state, rather than just the relative energies of the transition states, plays a dominant role in determining whether 1,5-hexadiene or bicyclo[2.2.0]hexane is formed. bohrium.comresearchgate.netnih.govx-mol.com

The simulations reveal a direct link between the conformation of the 1,4-cyclohexanediyl biradical at the moment of its formation and the final product distribution. bohrium.com By analyzing the geometry and momentum at the S₁/S₀ surface hopping points, researchers can predict the subsequent evolution of the trajectory on the ground state surface towards one of the two products. This trajectory-based analysis demonstrates that non-statistical dynamic effects are essential for understanding the product ratios observed experimentally. bohrium.comresearchgate.net

Conformational Dynamics of Derived Biradicals

The decomposition of DBO often proceeds through the formation of biradical intermediates. The conformational dynamics of these biradicals are crucial in determining the final product distribution. Upon cleavage of the C–N bonds, a cyclohexanediyl biradical is formed. The subsequent behavior of this biradical, including conformational changes, dictates the stereochemical outcome of the reaction. researchgate.net For instance, in the photolysis of deuterated DBO derivatives, the observed stereochemistry of the resulting bicyclohexane and hexadiene products is explained by a mechanism involving conformational changes in both a diazenyl biradical and the subsequent cyclohexanediyl biradical. researchgate.net The dynamics of these biradicals can be influenced by the surrounding environment, such as the solvent. ox.ac.uk

Molecular dynamics simulations have been employed to explore the intricate details of these conformational changes. escholarship.org These simulations reveal the time evolution of the biradical structures and the interplay between different conformational states. The relative energies of these conformers and the barriers separating them can be calculated using various quantum chemical methods.

Application of Computational Methods in Mechanistic Elucidation

Computational chemistry has been instrumental in elucidating the complex mechanisms of DBO decomposition. A variety of methods have been applied to map out the reaction pathways and understand the factors controlling product selectivity.

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful multireference methods well-suited for studying electronically excited states and reactions involving bond breaking and biradicals, which are characteristic of DBO decomposition.

CASPT2/CASSCF studies have been pivotal in investigating the photolysis of DBO. researchgate.netnih.gov These studies have explored the potential energy surfaces of the first excited singlet state (S₁) and low-lying triplet states (T₁, T₂, T₃). researchgate.netnih.gov A key finding from these calculations is the existence of a significantly twisted S₁ minimum, which successfully explains the broad emission band observed experimentally for DBO. researchgate.netnih.gov The high fluorescence quantum yield and long lifetime of the excited singlet state are attributed to significant energy barriers for both intersystem crossing and C–N bond cleavage. researchgate.netnih.gov

The mechanism for decay from the S₁ state involves an inefficient intersystem crossing to the T₂ (π-π) state, followed by internal conversion to the T₁ (n-π) state. researchgate.netnih.gov The short lifetime of the triplet state is a result of rapid radiationless decay to the ground state. nih.gov On the S₁ surface, the initial step is the cleavage of one C–N bond to form a diazenyl biradical. researchgate.net

For the thermal deazetization, CASPT2 calculations have been used to compare the energetics of different mechanistic pathways. sandiego.edunih.gov These studies have shown that for unsubstituted DBO, concerted two-bond cleavage pathways leading to a diradical intermediate are enthalpically slightly favored over sequential one-bond cleavage. sandiego.edunih.gov However, the one-bond cleavage mechanism has an entropic advantage, suggesting that both pathways can be competitive at the temperatures where decomposition occurs. sandiego.edunih.gov In cases of substituted DBOs, such as those with a fused cyclopropane (B1198618) ring, the mechanism can be significantly altered, with possibilities of pericyclic three-bond cleavage or sequential one-bond cleavages depending on the stereochemistry of the substituent. sandiego.edunih.gov

Density Functional Theory (DFT) and other ab initio methods are widely used to optimize the geometries of reactants, intermediates, transition states, and products, and to calculate their relative energies. utah.edu For the ground state of DBO and related closed-shell species, Restricted Hartree-Fock (RHF) and DFT methods are commonly employed. utah.edu For singlet biradicals, the Generalized Valence Bond (GVB) method is suitable, while the lowest triplet state is often described using Restricted Open-shell Hartree-Fock (ROHF) and DFT. utah.edu

DFT methods, such as B3LYP, have been used in conjunction with CASPT2 to study the thermal deazetization of DBO and its derivatives. sandiego.edunih.gov While DFT can provide valuable insights, it is generally considered that CASPT2 provides more reliable energetic predictions for these complex reactions. sandiego.edu It has been noted that DFT activation energies are likely to be underestimated, and exothermicities overestimated, by several kcal/mol when using modest basis sets. utah.edu

Ab initio studies have been used to construct potential energy surfaces for the ground and excited states of DBO to understand the reaction mechanisms. utah.edu These studies involve full geometry optimization of all stationary points on the potential energy surface and characterization of transition states by frequency calculations and intrinsic reaction coordinate (IRC) following. utah.edu

More recently, machine learning (ML) techniques have emerged as powerful tools to study the reaction dynamics of complex systems like DBO. bohrium.comresearchgate.net ML-assisted non-adiabatic molecular dynamics (NAMD) simulations have been used to investigate the photochemical deazetization of DBO, providing answers to long-standing questions about the reaction mechanism. bohrium.com These simulations can handle the complexity of surface hopping between excited and ground electronic states. bohrium.com

One of the challenges in traditional dynamics simulations is the computational cost of performing quantum chemical calculations at each time step. researchgate.net ML potentials, trained on a set of accurate quantum chemical data, can significantly accelerate these simulations without sacrificing much accuracy. researchgate.netescholarship.org This approach has been successfully applied to study the deazetization of the related compound 2,3-diazabicyclo[2.2.1]hept-2-ene, where ML models were able to predict the outcome of trajectories with high accuracy based on atomic positions and velocities. osti.gov

For DBO, ML-based NAMD simulations have helped to build a detailed model that rationalizes the product distribution based on non-statistical dynamic effects. bohrium.com These studies have shown that the selectivity of the photochemical reaction is controlled not only by the shape of the potential energy surfaces but also by the momentum of the reacting molecules as they transition from the excited state back to the ground state. escholarship.orgbohrium.comescholarship.org

Spectroscopic Characterization and Photophysical Properties in Research Contexts

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary technique for investigating the excited-state properties of DBO. Analysis of its emission spectra, lifetimes, and quenching behavior provides deep insights into its interactions and reaction dynamics.

The fluorescence of 2,3-Diazabicyclo[2.2.2]oct-2-ene is characterized by a notably broad emission band, typically spanning from 360 to 640 nm, with a maximum intensity around 430 nm in aqueous solutions. acs.org Theoretical studies, specifically CASPT2/CASSCF calculations, have provided a satisfactory explanation for this broadness, attributing it to the existence of a significantly twisted minimum on the first excited singlet state (S₁) potential energy surface. researchgate.netacs.org

Upon photoexcitation to the S₁ (n,π) state, DBO exhibits a high fluorescence quantum yield (approximately 20% in water) and an unusually long lifetime. acs.orgacs.org This is due to the presence of relatively high energy barriers for both intersystem crossing to the triplet state and for the photochemical cleavage of its C-N bonds, which would lead to nitrogen elimination (deazetization). acs.org The decay from the S₁ state can occur via fluorescence or through a rather inefficient intersystem crossing to the T₂ (π,π) state, which is followed by internal conversion to the lowest triplet state, T₁ (n,π*). researchgate.netacs.org The triplet state has a short lifetime due to rapid radiationless decay back to the ground state. acs.org Non-adiabatic molecular dynamics simulations have further explored the deazetization reaction, demonstrating that momentum, as the molecule crosses from the excited-state to the ground-state surface, plays a dominant role in determining the reaction's selectivity. bohrium.com

Among purely organic compounds, DBO and its derivatives are distinguished by possessing some of the longest fluorescence lifetimes, reaching up to 1 microsecond in certain conditions. acs.org This lifetime is highly susceptible to the surrounding environment, particularly the solvent. A wide range of lifetimes has been recorded, from as long as 825 nanoseconds in deuterated acetonitrile (B52724) (CD₃CN) to as short as 13 nanoseconds in chloroform (B151607) (CHCl₃). acs.org This sensitivity arises from a solvent-induced quenching mechanism. acs.org

Research has shown that the fluorescence lifetimes are generally longer in O-H containing solvents compared to C-H containing solvents. For instance, the lifetime of a derivative, 1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene, is 485 ns in deaerated water but only 30 ns in n-hexane. researchgate.net This difference is not solely based on thermodynamics but also involves preferential solvation of the excited state in solvent mixtures. researchgate.net Bridgehead substitution on the DBO core also significantly alters fluorescence lifetimes and reactivity. researchgate.net

Table 1: Fluorescence Lifetimes of this compound (DBO) and its Derivatives in Various Solvents Note: This table is interactive. You can sort the data by clicking on the column headers.

Compound Solvent Lifetime (ns) Reference
DBO CD₃CN 825 acs.org
DBO CHCl₃ 13 acs.org
DBO Water (aerated) ~300 nih.gov
DBO Water (deaerated) 420 researchgate.net
DBO n-Hexane 340 researchgate.net
1,4-dichloro-DBO Water (deaerated) 485 researchgate.net
1,4-dichloro-DBO n-Hexane 30 researchgate.net
4-methyl-1-isopropyl-DBO Water (deaerated) 340 researchgate.net
4-methyl-1-isopropyl-DBO n-Hexane 770 researchgate.net
Carboxyl-substituted DBO Water 29 researchgate.net

The fluorescence of DBO can be quenched by a variety of molecules through several distinct mechanisms. The specific pathway often depends on the nature of the quencher. capes.gov.brlookchem.com

Exciplex Formation: This mechanism, involving the formation of an excited-state complex, is the predominant quenching pathway when DBO interacts with certain nucleotides. acs.org Studies have shown that exciplex-induced quenching is the primary mechanism for adenosine, cytidine, and uridine. capes.gov.bracs.orgfigshare.com

Hydrogen Atom Transfer (HAT): For many quenchers, a pure hydrogen atom transfer is the operative mechanism. nih.gov This is supported by significant deuterium (B1214612) isotope effects (kH/kD values of 4–6) observed in quenching experiments. acs.orgnih.gov HAT is competitive with exciplex formation for the nucleotides thymidine (B127349) and guanosine. capes.gov.bracs.orgnih.gov It is also the proposed mechanism for the quenching of singlet-excited DBO by flavonoids, phenols, and alkylbenzenes. nih.govnih.gov The reactivity in HAT processes reveals the nucleophilic character of the singlet-excited DBO, which contrasts with the electrophilic nature of triplet-excited ketones.

Electron Transfer: A photoinduced electron-transfer mechanism is generally considered less favorable for DBO quenching, as calculations often show strongly endergonic thermodynamics for such processes. nih.govnih.gov Consequently, an electron transfer quenching mechanism can often be ruled out. nih.gov However, it can become a competing pathway in specific solvent systems, such as with carbon tetrachloride (CCl₄), or with particular quenchers like bromotrichloromethane. acs.orglookchem.com

Table 2: Bimolecular Quenching Rate Constants (k_q) for DBO with Various Quenchers Note: This table is interactive. You can sort the data by clicking on the column headers.

Quencher Solvent k_q (M⁻¹s⁻¹) Proposed Mechanism Reference
Quercetin Acetonitrile 5.75 x 10⁹ Hydrogen Atom Transfer nih.gov
α-Tocopherol Not Specified 5.3 x 10⁹ Hydrogen Atom Transfer researchgate.net
Uric Acid Not Specified 3.4 x 10⁹ Hydrogen Atom Transfer researchgate.net
Ascorbic Acid Not Specified 2.05 x 10⁹ Hydrogen Atom Transfer researchgate.net
Glutathione (B108866) Not Specified 0.82 x 10⁹ Hydrogen Atom Transfer researchgate.net
Phenols (various) Acetonitrile 10⁸ - 10⁹ Hydrogen Atom Transfer nih.gov
Alkylbenzenes (various) Acetonitrile 10⁵ - 10⁶ Hydrogen Atom Transfer nih.gov
N-ethyldicyclohexylamine Benzene 25 x 10⁷ Electron Transfer researchgate.net

Time-Resolved Spectroscopy

Time-resolved techniques are essential for studying the kinetics of fast photophysical and photochemical processes involving DBO, directly observing transient species and measuring reaction rates.

The exceptionally long fluorescence lifetime of DBO makes it an ideal probe for nanosecond time-resolved fluorescence (Nano-TRF) applications. nih.gov This technique is particularly powerful in biological assays, such as those for proteases, because it allows for efficient suppression of short-lived background fluorescence from sample impurities or biological components. nih.govnih.govd-nb.info By implementing an electronic time gate, only the long-lived emission from the DBO label is detected, dramatically improving the signal-to-noise ratio. acs.orgd-nb.info

In a typical protease assay, a peptide substrate is synthesized with a DBO-labeled amino acid and a suitable intramolecular quencher, such as tryptophan or tyrosine. nih.gov In the intact peptide, the fluorescence of DBO is quenched. Upon enzymatic cleavage of the peptide, the DBO fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity and lifetime. nih.gov By monitoring this change over time, enzymatic reaction rates (kcat/Km) can be accurately determined. nih.gov This methodology has been successfully applied to study enzymes like trypsin, pepsin, and chymotrypsin (B1334515) and is adaptable for high-throughput screening. nih.gov

Transient absorption spectroscopy is a powerful method used to detect and characterize short-lived intermediates that are formed following photoexcitation. In the context of DBO and related azoalkanes, this technique has been instrumental in observing and assigning transient species to specific excited states. For instance, studies on fused derivatives of the related 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) using transient absorption spectroscopy allowed for the first observation of long-lived azoalkane triplet states. researchgate.net The assignment of these transient absorptions was confirmed through quenching and energy transfer experiments. researchgate.net

Theoretical investigations that map the potential energy surfaces of DBO's low-lying singlet (S₁) and triplet (T₁, T₂, T₃) states provide a framework for interpreting the data from transient absorption experiments. acs.org These computational studies help to explain the photophysical and photochemical processes by identifying key intermediates and transition states. researchgate.netacs.org Furthermore, nanosecond transient absorption spectroscopy has been employed to examine the reactive intermediates in related photochemical systems, demonstrating its utility in elucidating complex reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of this compound (DBO) and for investigating the mechanisms of its chemical transformations.

Stereochemical Effects on Chemical Shifts

The rigid bicyclic framework of DBO results in distinct chemical shifts for its protons based on their stereochemical environment. Studies using high-resolution ¹H-NMR have precisely measured these differences. tandfonline.com The assignment of signals is often aided by techniques such as aromatic solvent-induced shifts (ASIS), where using a solvent like benzene-d₆ instead of acetone-d₆ can lead to complete resolution of signals. tandfonline.com

In the DBO skeleton, the chemical shifts of protons are sensitive to the functional group at the hetero-substituted bridge. tandfonline.com The stereochemical relationship between protons, such as syn vs. anti and exo vs. endo, significantly influences their resonance frequencies in the NMR spectrum. tandfonline.com

Below is a table of ¹H-NMR chemical shift data for this compound in different solvents, illustrating the effect of the solvent on proton resonance.

Interactive Table 1: ¹H-NMR Chemical Shifts (δ, ppm) for this compound

Protons Acetone-d₆ Benzene-d₆
H-1, H-4 (bridgehead) 4.54 4.56
H-5, H-6, H-7, H-8 (bridge) 1.83 1.63
1.71 1.48

Data sourced from Spectroscopy Letters. tandfonline.com

Isotope Effects in Mechanistic Studies

Isotopic labeling, particularly with deuterium (²H), has been crucial in elucidating the stereochemical pathways of reactions involving DBO, such as photochemical deazetation (nitrogen loss). rsc.org When isotopically labeled DBO is irradiated, the stereochemistry of the resulting products provides deep insight into the reaction intermediates and their conformational dynamics. rsc.orgresearchgate.net

For instance, the irradiation of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene results in the formation of bicyclo[2.2.0]hexane where the deuterium atoms are predominantly in the exo position. rsc.org This indicates an inversion of configuration during the reaction. The mechanism proposed to explain this inversion involves the initial cleavage of one carbon-nitrogen bond to form a diazenyl biradical intermediate, which then undergoes conformational changes before the second C-N bond breaks. rsc.orgresearchgate.net

Furthermore, studies on the fluorescence quenching of DBO by deuterated compounds like 1,4-cyclohexadiene (B1204751) have shown a kinetic isotope effect, providing evidence for hydrogen atom transfer as a key step in the quenching mechanism. lookchem.com

Interactive Table 2: Stereochemical Outcome in the Photolysis of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene

Product Observed Deuterium Position Mechanistic Implication
Bicyclo[2.2.0]hexane Predominantly exo Inversion of stereochemistry
Hexa-1,5-diene Equal amounts of cis and trans at vinylic positions Scrambling via biradical intermediate

Data interpreted from the Journal of the Chemical Society, Chemical Communications. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for detecting and characterizing paramagnetic species, such as radical ions and biradicals, that are formed as intermediates in reactions involving DBO.

Detection and Characterization of Radical Anions and Cations

The radical cation of this compound is relatively persistent in a Freon matrix at low temperatures, which has allowed for its full characterization by EPR spectroscopy. osti.gov The EPR spectrum confirms that the radical cation has a σ-structure, with the unpaired electron located in a b₂(n-) singly occupied molecular orbital (SOMO), consistent with a C₂ᵥ symmetry. osti.gov

In contrast, the radical anions of many related bicyclic azoalkanes, such as derivatives of 2,3-diazabicyclo[2.2.1]hept-2-ene, have also been extensively studied by EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy. These studies reveal how structural modifications influence the spin distribution and long-range hyperfine coupling constants. While the radical cations of many strained cyclic azoalkanes are too short-lived for EPR detection, the relative stability of the DBO radical cation makes it an important subject of study. acs.org

Interactive Table 3: EPR Hyperfine Coupling Constants for the this compound Radical Cation

Nucleus Hyperfine Coupling Constant (Gauss)
2 N (Nitrogen) 21.0
2 H (Bridgehead) 14.5
4 H (Bridge) 4.3
4 H (Bridge) 1.8

Data sourced from the Journal of the American Chemical Society and OSTI.GOV. osti.govacs.org

Spin Trapping Studies of Biradical Intermediates

The photolysis and thermolysis of DBO are proposed to proceed through short-lived biradical intermediates. researchgate.net Direct detection of these biradicals by conventional EPR is challenging due to their very short lifetimes. Spin trapping is a technique used to overcome this limitation. A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can then be readily observed by EPR.

While detailed spin trapping studies specifically targeting the biradical intermediates from the parent DBO compound are not extensively documented in the provided literature, the general methodology has been applied to related systems. For example, spin trapping techniques have been successfully used to study radical intermediates in the thermal decomposition of other diazabicyclo derivatives. sci-hub.se These studies provide a framework for how such investigations could confirm the nature of the 1,4-cyclohexanediyl biradical intermediate that is central to the mechanistic schemes proposed for DBO's deazetation. rsc.orgresearchgate.net The application of this technique would be invaluable for providing direct evidence of the biradical's existence and structure.

Structure Reactivity Relationships of 2,3 Diazabicyclo 2.2.2 Oct 2 Ene Derivatives

Influence of Bridging Alkyl Groups on Reactivity

The nature of the alkyl groups at the bridgehead positions of the DBO skeleton has a discernible impact on the molecule's photophysical properties. For instance, the substitution of hydrogen with alkyl groups can alter fluorescence lifetimes and quenching efficiency.

A comparative study of the parent DBO, a bridgehead-dialkylated derivative (4-methyl-1-isopropyl-2,3-diazabicyclo[2.2.2]oct-2-ene), and a dichloro-substituted derivative highlights these effects. In non-polar solvents like n-hexane, the dialkylated compound exhibits a significantly longer fluorescence lifetime (770 ns) compared to the parent DBO (340 ns). nih.gov This suggests that the alkyl groups can insulate the excited state from certain deactivation pathways. Conversely, in aqueous solutions, the trend is reversed, indicating a complex relationship between the substituent, the solvent environment, and the excited-state deactivation mechanism. nih.gov

The reactivity of the excited state towards external agents is also modulated. The rate of fluorescence quenching by molecular oxygen is comparable for the parent and dialkylated DBOs, but their reactivity towards antioxidants like reduced glutathione (B108866) differs, with the dialkylated version being less reactive. nih.gov

Table 1: Fluorescence Lifetimes (τ) of DBO Derivatives in Different Solvents

Compound Substituent τ in n-hexane (ns) τ in deaerated H₂O (ns)
1 H 340 420
2 4-methyl-1-isopropyl 770 340

| 3 | 1,4-dichloro | 30 | 485 |

Data sourced from reference nih.gov.

Effects of Substituents on Deazetization Pathways

The thermal elimination of nitrogen gas (deazetization) from DBO derivatives is a classic reaction for studying reaction mechanisms, which can be profoundly influenced by substituents. The mechanism can shift between a concerted cleavage of both C-N bonds, a stepwise one-bond cleavage, or even a three-bond cleavage pathway depending on the electronic and steric nature of the substituents. sandiego.edunih.gov

In the absence of strongly directing substituents, the parent DBO (2,3-diazabicyclo[2.2.2]oct-2-ene) shows a preference for decomposition via diradical intermediates. sandiego.edu Theoretical calculations indicate that concerted two-bond cleavage pathways have a slight enthalpic advantage, but a stepwise one-bond cleavage mechanism has an entropic advantage. sandiego.edunih.gov Consequently, at the high temperatures (400-500 K) where decomposition occurs, both one-bond and two-bond cleavage mechanisms can operate simultaneously. sandiego.edunih.gov

The introduction of substituents can create a distinct preference for one pathway over another. For the related 2,3-diazabicyclo[2.2.1]hept-2-ene system, it has been shown that electron-withdrawing substituents at the C7 position favor a stepwise deazetization, whereas electron-donating groups favor a concerted mechanism. nih.gov This is attributed to the electronic nature of the resulting cyclopentane-1,3-diyl intermediates. nih.gov A similar principle applies to the DBO framework, where substituents that can stabilize the potential intermediates or transition states of a specific pathway will direct the reaction accordingly. For example, a fused cyclopropane (B1198618) ring can exert unique control over the deazetization mechanism, as discussed in the stereoelectronics section. sandiego.edunih.gov

Modulating Excited State Behavior Through Structural Modifications

Structural modifications are a powerful tool for tuning the photophysical and photochemical properties of DBO derivatives. The introduction of substituents at the bridgehead position can significantly alter fluorescence lifetimes, quantum yields, and quenching reactivity by modifying the energy and character of the singlet excited state. nih.govresearchgate.net

For example, introducing a carboxyl group at the bridgehead position leads to higher photoreactivity and more efficient fluorescence quenching compared to a methylcarboxyl substituent. researchgate.net The fluorescence lifetime of the carboxyl-substituted derivative in water is 29 ns, while the methylcarboxyl derivative's lifetime is much longer at 345 ns. researchgate.net This enhanced reactivity is attributed to the radical-stabilizing nature of the carboxyl group, which facilitates the photochemical elimination of nitrogen. researchgate.net

The solvent environment also plays a crucial role, and its effect can be modulated by substituents. The fluorescence lifetime of the parent DBO varies dramatically from 825 ns in deuterated acetonitrile (B52724) (CD3CN) to just 13 ns in chloroform (B151607) (CHCl3). researchgate.net Comparing the parent DBO with its 1,4-dichloro and 4-methyl-1-isopropyl derivatives reveals different quenching efficiencies in various solvents and towards antioxidants. nih.gov The dichloro derivative is more reactive towards low-molecular-weight antioxidants than the parent or alkylated DBOs, a property attributed to its slightly increased excitation energy and lower excited-state nucleophilicity. nih.gov

Furthermore, the excited state of DBO can be influenced by forming supramolecular complexes. When DBO binds to a host molecule like β-cyclodextrin, its singlet excited state lifetime is significantly shortened from 420 ns to 95 ns, demonstrating that encapsulation within a host cavity provides a new deactivation pathway. rsc.org

Table 2: Excited State Properties of Bridgehead-Substituted DBO Derivatives

Substituent Photodecomposition Quantum Yield (%) Fluorescence Lifetime in Water (ns)
Carboxyl 51 29

Data sourced from reference researchgate.net.

Stereoelectronic Control in Reaction Mechanisms

Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, play a critical role in dictating the reaction mechanisms of DBO derivatives. The rigid structure of these molecules allows for precise control and study of how orbital overlap governs reaction pathways, particularly in thermal deazetization. sandiego.edu

A compelling example is the deazetization of DBO derivatives with a fused cyclopropane ring. The orientation of the cyclopropane's Walsh σ-orbitals relative to the C-N bonds of the azo group determines the reaction mechanism. sandiego.edunih.gov

When the Walsh orbitals are aligned in an exo orientation, they can participate in a pericyclic [2+2+2] cycloreversion. This becomes a concerted three-bond cleavage pathway, which is favored due to optimal orbital overlap. sandiego.edunih.gov

In contrast, when the cyclopropane ring is in an endo orientation, this orbital alignment is not possible. Instead, the reaction proceeds through sequential one-bond cleavages to take advantage of the favorable overlap with the Walsh orbitals in a stepwise manner. sandiego.edunih.gov

This demonstrates a clear case of stereoelectronic control, where the geometry of the molecule dictates which set of orbitals interacts, thereby selecting the lowest energy reaction pathway. sandiego.edu The concept of stereoelectronic control is fundamental to understanding selectivity in photochemical reactions where the outcome is determined by the momentum and trajectory of the molecule as it transitions from an excited state back to the ground state potential energy surface. escholarship.org

Applications of 2,3 Diazabicyclo 2.2.2 Oct 2 Ene As a Research Tool

Use as a Fluorophore in Förster Resonance Energy Transfer (FRET) Spectroscopy

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a widely used "spectroscopic ruler" for measuring distances at the nanometer scale. DBO has proven to be a particularly effective fluorophore in FRET studies due to its remarkable sensitivity, which allows for precise distance measurements, even in short peptides. aip.orgnih.govaip.orgdntb.gov.uaresearchgate.net

FRET for Distance Measurements in Peptides and Biopolymers

The intrinsic properties of DBO make it an ideal acceptor for FRET pairs in the study of peptides and biopolymers. When paired with a suitable donor, such as the amino acid tryptophan, DBO facilitates the measurement of end-to-end distances in polypeptide chains. aip.orgnih.govacs.org This is particularly valuable for understanding the structure and dynamics of these biomolecules in solution. aip.orgnih.govaip.orgdntb.gov.uaresearchgate.net

Research has utilized DBO-based FRET to investigate the conformational dynamics of various peptide sequences. For instance, studies on peptides composed of glycine (B1666218) and serine have employed DBO to probe their structural behavior. aip.orgnih.govdntb.gov.ua The FRET efficiency between a donor and DBO as an acceptor provides a direct measure of the distance between the labeled sites, offering insights into the peptide's folding and flexibility. acs.org The use of DBO has extended the applicability of FRET to short peptide sequences, a range that is often challenging for traditional FRET pairs. aip.org

A notable application involves peptides of the general structure Trp-(Pro)n-Dbo-NH2, where tryptophan (Trp) serves as the donor and a DBO-labeled asparagine (Dbo) acts as the acceptor. nih.gov The very short Förster radius (R₀) of the Trp/Dbo pair, approximately 9 Å, enables precise distance determinations in these short peptides. nih.gov The FRET efficiencies in these systems were found to be highly sensitive to the number of proline residues, allowing for the determination of donor-acceptor distances ranging from approximately 8 Å to 16 Å. nih.gov

The following table summarizes the FRET efficiencies and calculated donor-acceptor distances for a series of Trp-(Pro)n-Dbo-NH2 peptides in water.

Peptide (n)FRET Efficiency (%)Donor-Acceptor Distance (Å)
172~8
2--
3--
4--
5--
62~16

Data sourced from studies on Trp-(Pro)n-Dbo-NH2 peptides. nih.gov

Integration with Molecular Dynamics Simulations for Conformational Analysis

The combination of time-resolved FRET spectroscopy using DBO with molecular dynamics (MD) simulations offers a powerful and robust approach to unraveling the intricate structure and dynamics of biopolymers in solution. aip.orgnih.govaip.orgdntb.gov.uaresearchgate.net MD simulations provide a theoretical framework to interpret the experimental FRET data, allowing for a more detailed understanding of the conformational landscape of peptides. aip.orgaip.orgdntb.gov.ua

This integrated approach has been successfully applied to study various octapeptide variants, such as Trp-(Gly-Ser)3-Dbo, Trp-(GlyGly)3-Dbo, and Trp-(SerSer)3-Dbo. aip.orgnih.govdntb.gov.ua The results from these simulations, including end-to-end distances and orientational factors, have shown excellent agreement with experimental and theoretical data, validating the reliability of the computational models used. aip.orgnih.govdntb.gov.ua

The simulations reveal that while these peptides predominantly exist in a disordered state in solution, they tend to adopt a compact shape. nih.govdntb.gov.ua Furthermore, cluster analysis of the simulation trajectories highlights that a limited number of significant conformations dominate the peptide's structural landscape. aip.orgnih.govdntb.gov.uaresearchgate.net This combined experimental and computational strategy provides invaluable insights into the structural dynamics of peptides that are crucial for understanding their biological function. aip.orgnih.govdntb.gov.ua

Probing Hydrogen-Donor Propensity in Antioxidant Research

The fluorescence of singlet-excited DBO is efficiently quenched by compounds that can act as hydrogen donors. This property makes DBO an established and effective probe for assessing the hydrogen-donor propensity of chain-breaking antioxidants. nih.gov The rate of fluorescence quenching provides a quantitative measure of the antioxidant's ability to donate a hydrogen atom, a key mechanism in its protective function.

Studies have investigated the fluorescence quenching of DBO by a variety of antioxidants, including phenols, alkylbenzenes, and a series of aryl-substituted benzofuranone derivatives. nih.gov For instance, the quenching rate constants for phenols are significantly higher than those for alkylbenzenes, reflecting their greater hydrogen-donating ability.

In the case of 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones, the analysis of quenching rate data using a linear free energy relationship revealed that electron-withdrawing substituents on the aryl ring accelerate the quenching process. nih.gov This indicates that the singlet-excited DBO acts as a nucleophilic species in this reaction. nih.gov Conversely, when using tert-butoxyl radicals, which are electrophilic, electron-donating substituents on the benzofuranones accelerated the hydrogen abstraction. nih.gov These findings have important implications for the rational design and optimization of antioxidants by modifying their chemical structure. nih.gov

The table below presents the fluorescence quenching rate constants of DBO by selected antioxidants.

AntioxidantQuenching Rate Constant (kq / 10⁸ M⁻¹s⁻¹)
Tryptophan20
Cysteine5.1
Methionine4.5
Tyrosine3.6

Data obtained from bimolecular quenching experiments in D₂O. acs.org

Supramolecular Host-Guest Interactions and Complexation Studies

The unique photophysical characteristics of DBO, particularly its long fluorescence lifetime, make it a sensitive probe for studying supramolecular host-guest interactions. acs.orgnih.gov The fluorescence of DBO is responsive to its local environment, and its encapsulation within a host molecule can lead to significant changes in its fluorescence properties. acs.orgtandfonline.com

The complexation of DBO with various macrocyclic hosts, such as cyclodextrins and cucurbiturils, has been extensively studied. acs.orgfrontiersin.org For example, DBO forms a stable inclusion complex with β-cyclodextrin, with a binding constant of approximately 1100 M⁻¹ in the ground state. acs.orgrsc.org Upon complexation, the fluorescence lifetime of DBO is shortened due to an "aborted" hydrogen abstraction from the C-H bonds inside the cyclodextrin (B1172386) cavity. acs.orgrsc.org

Similarly, DBO forms a strong supramolecular inclusion complex with the macrocyclic host cucurbit nih.govuril (CB7). frontiersin.org This interaction has been leveraged in the development of fluorescence-based assays. frontiersin.org The encapsulation of DBO within the CB7 cavity can protect it from external quenchers and enhance its fluorescence, providing a mechanism for signal modulation in sensing applications. tandfonline.com These studies demonstrate the utility of DBO as a distinct and complementary fluorescent probe for elucidating the structural and kinetic details of host-guest complexation. acs.org

Development of Nanosecond Time-Resolved Fluorescence (Nano-TRF) Assays

The exceptionally long fluorescence lifetime of DBO (around 300 ns in water) is a key feature that has enabled the development of nanosecond time-resolved fluorescence (Nano-TRF) assays. frontiersin.orgnih.gov These assays offer a significant advantage over conventional fluorescence assays by allowing for the efficient suppression of short-lived background fluorescence, thereby increasing the signal-to-noise ratio and sensitivity. nih.gov

In a typical Nano-TRF assay, a peptide substrate is labeled with DBO as the fluorescent probe. frontiersin.orgnih.gov Enzymatic cleavage of the substrate leads to a change in the fluorescence lifetime of DBO, which can be readily detected. frontiersin.orgnih.gov The use of natural amino acids like tryptophan and tyrosine as intramolecular quenchers further simplifies the design of these substrates. nih.gov

The addition of supramolecular hosts, such as cucurbit nih.govuril (CB7), can further enhance the performance of Nano-TRF assays. frontiersin.org For instance, in a protease assay, CB7 was shown to bind to the DBO residue in the uncleaved substrate, leading to a significant increase in the fluorescence lifetime of the cleaved product. frontiersin.org This effect facilitates better discrimination between the substrate and product, leading to improved assay sensitivity. frontiersin.org The DBO-based Nano-TRF assays have proven to be adaptable for high-throughput screening applications. nih.gov

Chemiluminescence Mechanisms and Pathways (as a conceptual analog or in related systems)

While DBO itself is primarily studied for its fluorescence properties, theoretical studies on its photolysis provide insights into fundamental photochemical processes that are relevant to understanding chemiluminescence mechanisms. acs.orgnih.govresearchgate.net The photolysis of DBO, both through direct irradiation and triplet sensitization, has been investigated using advanced computational methods. acs.orgnih.gov

These studies have explored the potential energy surfaces of the excited states of DBO, identifying key intermediates, transition states, and conical intersections that govern its photochemical and photophysical behavior. acs.orgnih.govresearchgate.net A significant finding is the existence of a twisted minimum on the first excited singlet state (S₁) potential energy surface, which helps to explain the broad emission band observed for DBO. acs.orgnih.gov

The high fluorescence quantum yield and exceptionally long lifetime of singlet excited DBO are attributed to the presence of relatively high energy barriers for both intersystem crossing to the triplet state and for the cleavage of the C-N bonds. acs.orgnih.gov Conversely, the short lifetime of the triplet state of DBO is due to a rapid radiationless decay back to the ground state. acs.orgnih.gov These detailed mechanistic insights into the excited-state dynamics of DBO contribute to the broader understanding of energy dissipation pathways in cyclic azoalkanes, which can serve as conceptual analogs for understanding the generation of electronically excited states in chemiluminescent reactions, such as those involving cyclic peroxides. researchgate.net

Conclusion and Future Research Directions

Summary of Key Mechanistic and Photophysical Discoveries

The photochemistry of 2,3-diazabicyclo[2.2.2]oct-2-ene is characterized by its exceptionally long fluorescence lifetime and a low quantum yield for photodecomposition. utah.eduresearchgate.net Upon electronic excitation, typically via an n → π* transition, the molecule can either fluoresce or undergo deazetization to produce bicyclo[2.2.0]hexane and 1,5-hexadiene (B165246). utah.eduutah.edu The ratio of these products is dependent on the spin state of the excited species. utah.eduutah.edu

Key mechanistic insights have been gained through a combination of experimental studies and computational modeling. The currently accepted mechanism involves the initial cleavage of one C-N bond to form a diazenyl biradical intermediate. rsc.org Subsequent conformational changes within this biradical and the ensuing cyclohexanediyl biradical ultimately dictate the product distribution. rsc.orgdocumentsdelivered.com

Computationally, the potential energy surfaces of the ground state, as well as the lowest-lying singlet (S1) and triplet (T1) excited states, have been extensively mapped. utah.edunih.govacs.org These studies have revealed the existence of a significantly twisted S1 minimum, which helps to explain the broad emission band of DBO. researchgate.netnih.govacs.org The high fluorescence yield and long lifetime of the singlet excited state are attributed to significant energy barriers for both intersystem crossing and C-N bond cleavage. researchgate.netnih.govacs.org Conversely, the short lifetime of the triplet state is due to a rapid radiationless decay to the ground state. nih.gov

The photophysical properties of DBO have been shown to be sensitive to its environment. For instance, its fluorescence lifetime varies significantly across different solvents, with large deuterium (B1214612) isotope effects and activation energies for quenching, suggesting a novel solvent-induced quenching mechanism via aborted hydrogen atom transfer in some cases. researchgate.net

Emerging Research Avenues in Diazabicyclo[2.2.2]oct-2-ene Chemistry

The unique fluorescent properties of this compound have led to its increasing use as a versatile probe in various chemical and biological systems. Its long fluorescence lifetime makes it particularly suitable for time-resolved fluorescence studies and for investigating dynamic processes. researchgate.net

An important emerging application is its use as a fluorescent probe for antioxidants. researchgate.net The quenching of DBO's fluorescence by antioxidants can be readily quantified, providing a method to assess antioxidant activity. researchgate.net Studies have investigated the quenching of DBO by various antioxidants, including flavonoids, and have shown that the quenching mechanism can involve hydrogen atom transfer. nih.gov

Furthermore, DBO and its derivatives are being employed to study biomolecular interactions. For example, the interaction of DBO with bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy, revealing a static quenching mechanism. bohrium.com It has also been used as a fluorophore in Förster Resonance Energy Transfer (FRET) studies to measure distances in short peptides. aip.org The selective fluorescence quenching of DBO by different nucleotides has also been demonstrated, suggesting its potential as a sensor for specific nucleic acid bases. nih.gov

In the realm of materials science, the incorporation of related diazabicyclo compounds into polymer matrices is being explored to enhance the thermal stability and mechanical strength of the resulting composites. While not the primary focus of current DBO research, this points to potential future applications in materials development.

Potential for Advanced Spectroscopic and Computational Methodologies

The study of this compound has greatly benefited from the application of advanced computational and spectroscopic techniques, and future research in this area is poised to provide even deeper insights.

State-of-the-art computational methods, such as Complete Active Space with Second-Order Perturbation Theory (CASPT2) and Complete Active Space Self-Consistent Field (CASSCF), have been instrumental in elucidating the complex potential energy surfaces governing the photochemistry of DBO. researchgate.netnih.govacs.orgnih.gov More recently, machine-learning-assisted non-adiabatic molecular dynamics simulations have been employed to investigate the factors controlling product selectivity in its deazetization reaction, highlighting the importance of momentum in addition to the shape of the potential energy surfaces. bohrium.com The continued development and application of such advanced computational tools will be crucial for refining our understanding of the reaction dynamics.

Advanced time-resolved spectroscopic techniques have been vital in probing the transient species and fast kinetics involved in the photochemistry of DBO. researchgate.net Future studies could leverage techniques with even higher temporal resolution, such as femtosecond transient absorption spectroscopy, to directly observe the initial bond-breaking events and subsequent radical dynamics.

Q & A

What experimental methodologies are used to study the fluorescence properties of DBO, and how do solvent environments influence its photophysical behavior?

DBO's fluorescence is characterized by its exceptionally long lifetime (up to 825 ns in acetonitrile), making it a valuable probe for Förster resonance energy transfer (FRET) and supramolecular host-guest interactions. Time-resolved fluorescence spectroscopy is the primary method, with solvent-induced quenching mechanisms analyzed via deuterium isotope effects (e.g., 8–11× longer lifetimes in deuterated solvents) and activation energy measurements (2–15 kJ/mol). Non-proportional quenching in solvent mixtures indicates preferential solvation of the excited state. For example, chloroform quenches fluorescence via an aborted hydrogen atom transfer, while CCl4 may involve photoinduced electron transfer .

How can DBO be integrated into coupled assays to evaluate antioxidant reactivity, and what structural features of phenols influence these measurements?

A dual-assay system pairs DBO (fluorescence probe) with DPPH• (radical scavenger) to quantify antioxidant activity. DBO’s fluorescence recovery correlates with radical scavenging efficiency, while UV-Vis spectroscopy tracks DPPH• consumption. Phenolic hydroxyl group positioning, steric hindrance, and electron-donating substituents critically affect reactivity. For instance, ortho-substituted phenols exhibit lower activity due to hindered hydrogen donation, validated by structure-activity relationship (SAR) modeling .

What computational approaches resolve contradictions in experimental data on DBO’s thermal and photolytic decomposition pathways?

UB3LYP/6-31G(d) and CASPT2 methods reveal competing mechanisms: concerted two-bond cleavage (dominant at lower temperatures) and sequential one-bond cleavage (entropically favored at 400–500 K). Substituted DBO derivatives with exo-fused cyclopropanes undergo pericyclic three-bond cleavage, while endo-fused systems favor stepwise pathways. Discrepancies in product ratios (e.g., bicyclohexane vs. 1,5-hexadiene) are reconciled by spin-state-dependent energy partitioning and solvent interactions .

How does DBO’s n,π excited state enable its application in supramolecular chemistry, particularly in metal-ligand coordination studies?*

DBO’s compact, rigid structure and nonpolar surface facilitate encapsulation in hydrophobic cavities (e.g., cucurbit[7]uril). This stabilizes ternary metal-ligand complexes via cooperative effects, as shown in two-phase systems where DBO’s photoproducts exhibit reduced host affinity, enabling selective accumulation in organic layers. Such systems are modeled using fluorescence titration and molecular dynamics simulations to assess binding constants and selectivity .

What advanced spectroscopic techniques resolve ambiguities in DBO’s interaction with biomolecules like bovine serum albumin (BSA)?

Fluorescence quenching assays and molecular docking simulations reveal static quenching (ground-state complex formation) between DBO and BSA. Time-resolved fluorescence decay analysis distinguishes static from dynamic quenching, while synchronous spectroscopy identifies binding sites (e.g., Sudlow site I). Competitive displacement studies with site-specific probes (e.g., warfarin) validate binding localization .

How do isotopic labeling and temperature-controlled studies clarify DBO’s photolytic mechanisms?

Deuterium labeling (e.g., DBO-d₆) combined with nanosecond laser flash photolysis isolates hydrogen-transfer pathways. Temperature-dependent quantum yield measurements (e.g., Arrhenius plots) differentiate thermally activated vs. barrierless processes. For example, DBO’s photolysis in polar solvents shows a heavy-atom effect, where intersystem crossing to triplet states alters product distributions .

What strategies mitigate challenges in synthesizing DBO derivatives for tailored photochemical applications?

Arylation of DBO’s diazene group (e.g., with phenylboronic acids) under Pd-catalyzed cross-coupling conditions yields derivatives like 2,3-diphenyl-DBO. Conformational analysis via ¹H NMR and photoelectron spectroscopy confirms steric and electronic effects on reactivity. Computational screening (DFT) optimizes substituent placement for enhanced photostability or redox activity .

How do discrepancies between theoretical predictions and experimental data on DBO’s reaction dynamics inform mechanistic refinements?

CASSCF/MP2 simulations of DBO’s photolysis identify conical intersections between excited and ground states, explaining low quantum yields (<1%). Dynamic electron correlation corrections (CASPT2) reconcile discrepancies in diradical intermediate lifetimes observed via transient absorption spectroscopy. Solvent cage effects in viscous media further refine kinetic models .

What role does DBO play in developing ultrasensitive protease assays, and how is specificity achieved?

DBO-labeled peptide substrates enable nanosecond time-resolved fluorescence detection of proteases (e.g., trypsin). Specificity is engineered via substrate sequence optimization (e.g., Arg/Lys residues for trypsin) and Förster radius tuning (10 Å) to minimize background noise. Quenching-dequenching mechanisms upon cleavage are validated by HPLC-MS and fluorescence correlation spectroscopy .

How do solvent polarity and proticity dictate DBO’s applicability in bioimaging and chemical sensing?

DBO’s fluorescence is quenched in protic solvents (e.g., water) via hydrogen-bond-mediated non-radiative decay, limiting direct bioimaging use. However, encapsulation in amphiphilic polymers or cyclodextrins restores emission. Ratiometric sensing is achieved by coupling DBO to polarity-sensitive dyes (e.g., Nile Red), with calibration curves generated in solvent gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.